copper;trisodium;3-[(2S,3S)-20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-23-id-2-yl]propanoate
Overview
Description
This compound is characterized by its dark green to black appearance and is soluble in water . It is commonly used in various scientific and industrial applications due to its unique properties.
Mechanism of Action
Target of Action
Chlorophyllin, a water-soluble semi-synthetic derivative of chlorophyll, is recognized to confer a wide range of health benefits . It targets multiple molecules and pathways involved in the metabolism of carcinogens, cell cycle progression, evasion of apoptosis, invasion, and angiogenesis . It also interacts with environmental mutagens such as polycyclic aromatic hydrocarbons .
Mode of Action
Chlorophyllin’s mode of action involves forming a strong noncovalent complex with certain carcinogens, thereby inhibiting their genotoxic effects . For instance, it binds to aflatoxin-B1, a potent inducer of hepatocellular carcinoma, inhibiting hepatic aflatoxin-DNA adduction and hepatocarcinogenesis .
Biochemical Pathways
Chlorophyllin affects several biochemical pathways. It exhibits ameliorative effects against food additive-induced genotoxicity by elevating the expression of DNA repair proteins p53 and PARP . This action helps to counteract mitochondrial dysfunction, which can be beneficial in managing diseases like diabetes and cancer .
Pharmacokinetics
Being water-soluble , it is likely to have good bioavailability. More research is needed to fully understand its pharmacokinetic properties.
Result of Action
The molecular and cellular effects of chlorophyllin’s action are diverse. It exhibits potent antigenotoxic, antioxidant, and anticancer effects . It has been validated to exhibit ameliorative effects against food additive-induced genotoxicity and mitochondrial dysfunction . These effects suggest that chlorophyllin may be used as a therapeutic tool for the management of diseases like diabetes and cancer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of chlorophyllin. For instance, light, temperature, metal ions, water, oxygen, and altitude can affect chlorophyll metabolism in angiosperms . Understanding these effects is crucial for comprehending and preserving the homeostasis of chlorophyll metabolism .
Preparation Methods
The preparation of copper;trisodium;3-[(2S,3S)-20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-23-id-2-yl]propanoate involves the extraction of chlorophyll from plant sources, followed by its conversion to chlorophyllin. The process typically includes the following steps:
Extraction of Chlorophyll: Chlorophyll is extracted from plant materials using solvents such as acetone or ethanol.
Saponification: The extracted chlorophyll is subjected to saponification using an alkaline solution, which converts it to chlorophyllin.
Copper Complex Formation: The chlorophyllin is then reacted with copper salts, such as copper sulfate, to form the copper complex.
Chemical Reactions Analysis
Copper;trisodium;3-[(2S,3S)-20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-23-id-2-yl]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: It can also be reduced under specific conditions, although this is less common.
Substitution: The compound can participate in substitution reactions, where certain groups in the molecule are replaced by other atoms or groups
Scientific Research Applications
Copper;trisodium;3-[(2S,3S)-20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-23-id-2-yl]propanoate has a wide range of scientific research applications:
Spectrophotometric Determination: It is used in the spectrophotometric determination of various compounds, such as venlafaxine hydrochloride.
Biofuel Cells: The compound is used in hybrid photoelectrochemical biofuel cells, where it acts as a sensitizer for TiO2 film conductive glass electrodes.
Visible Light-Sensitive Gels: It is incorporated into thermosensitive gels to create visible light-sensitive materials.
Comparison with Similar Compounds
Copper;trisodium;3-[(2S,3S)-20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-23-id-2-yl]propanoate can be compared with other copper-based compounds, such as:
Properties
IUPAC Name |
copper;trisodium;3-[(2S,3S)-20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-23-id-2-yl]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36N4O6.Cu.3Na/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23;;;;/h7,12-14,17,21H,1,8-11H2,2-6H3,(H5,35,36,37,38,39,40,41,42,43,44);;;;/q;+2;3*+1/p-5/t17-,21-;;;;/m0..../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDGVJUIHRPKFR-ZWPRWVNUSA-I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC3=NC(=CC4=NC(=C(C5=NC(=C(C5=C([O-])[O-])C)C=C1[N-]2)CC(=O)[O-])C(C4C)CCC(=O)[O-])C(=C3C=C)C)C.[Na+].[Na+].[Na+].[Cu+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C2=CC3=NC(=CC4=NC(=C(C5=NC(=C(C5=C([O-])[O-])C)C=C1[N-]2)CC(=O)[O-])[C@H]([C@@H]4C)CCC(=O)[O-])C(=C3C=C)C)C.[Na+].[Na+].[Na+].[Cu+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H31CuN4Na3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045956 | |
Record name | Chlorophyllide Cu complex sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
724.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
11006-34-1 | |
Record name | Chlorophyllide Cu complex sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SODIUM COPPER CHLOROPHYLLIN A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VAC44EX123 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.